Pixatimod sodium

Description

Properties

CAS No. |

1144492-69-2 |

|---|---|

Molecular Formula |

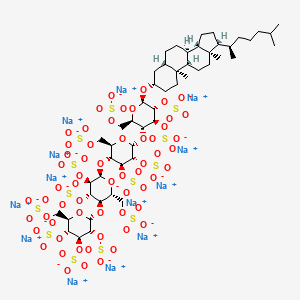

C51H75Na13O60S13 |

Molecular Weight |

2363.8 g/mol |

IUPAC Name |

tridecasodium;[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

InChI |

InChI=1S/C51H88O60S13.13Na/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-17-25(13-15-50(24,4)29(26)14-16-51(27,28)5)95-46-42(108-121(79,80)81)38(104-117(67,68)69)34(30(96-46)18-91-112(52,53)54)100-47-43(109-122(82,83)84)39(105-118(70,71)72)35(31(97-47)19-92-113(55,56)57)101-48-44(110-123(85,86)87)40(106-119(73,74)75)36(32(98-48)20-93-114(58,59)60)102-49-45(111-124(88,89)90)41(107-120(76,77)78)37(103-116(64,65)66)33(99-49)21-94-115(61,62)63;;;;;;;;;;;;;/h22-49H,6-21H2,1-5H3,(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90);;;;;;;;;;;;;/q;13*+1/p-13/t23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50+,51-;;;;;;;;;;;;;/m1............./s1 |

InChI Key |

PHIUHBOJEMIHQZ-YAPWIAIGSA-A |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COS(=O)(=O)[O-])O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COS(=O)(=O)[O-])O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)COS(=O)(=O)[O-])OC6C(C(C(C(O6)COS(=O)(=O)[O-])OC7C(C(C(C(O7)COS(=O)(=O)[O-])OC8C(C(C(C(O8)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pixatimod sodium involves the conjugation of cholestanol with a sulfotetrasaccharide. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of chemical reactions that involve the modification of cholestanol and the attachment of sulfotetrasaccharide moieties .

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in publicly available literature. The compound is typically produced in specialized pharmaceutical manufacturing facilities that adhere to stringent quality control and regulatory standards to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Pixatimod sodium undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur, leading to the replacement of specific functional groups with others.

Common Reagents and Conditions

The specific reagents and conditions used in the chemical reactions of this compound are not extensively documented. common reagents for such reactions may include oxidizing agents, reducing agents, and various catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the original compound with altered functional groups and potentially different biological activities .

Scientific Research Applications

Pixatimod sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Pixatimod sodium exerts its effects through multiple mechanisms:

Heparanase Inhibition: The compound inhibits heparanase, a protein that promotes cancer by regulating the extracellular environment through enzymatic cleavage of heparan sulfate.

Toll-like Receptor 9 Activation: This compound activates the Toll-like Receptor 9 pathway in dendritic cells, leading to the activation of natural killer cells capable of eradicating established tumors.

Immune Modulation: The compound modulates innate immune cells and enhances T cell infiltration in combination with anti-PD-1 therapy.

Comparison with Similar Compounds

Mechanism of Action :

- Heparanase (HPSE) Inhibition : Pixatimod potently inhibits heparanase-1, an enzyme critical for tumor metastasis and angiogenesis, by blocking HS degradation .

- Immune Modulation: It stimulates dendritic cells (DCs) via TLR9-MyD88 pathways, activating natural killer (NK) cells and enhancing interferon-γ (IFN-γ) production . Pixatimod also repolarizes tumor-associated macrophages (TAMs) from pro-tumor M2 to antitumor M1 phenotypes, improving immune recognition in the tumor microenvironment (TME) .

- Antiviral Activity : Disrupts SARS-CoV-2 spike protein binding to ACE2, inhibiting viral entry .

Comparison with Similar Compounds

The table below contrasts Pixatimod with structurally or functionally analogous heparanase inhibitors and immunomodulators:

Key Findings:

Structural and Functional Differentiation

- Pixatimod vs. JG3/PI-88 : Unlike JG3 and PI-88, Pixatimod’s cholesterol moiety improves tissue penetration and PK, enabling weekly dosing . Its TLR9 agonism uniquely activates DCs and NK cells, synergizing with checkpoint inhibitors .

- Anticoagulant Profile : Pixatimod’s reduced anticoagulant activity (vs. PI-88) minimizes bleeding risks, a critical advantage in cancer therapy .

Efficacy and Clinical Relevance

- Heparanase-Independent Effects : Pixatimod inhibits tumor growth in heparanase-negative models, suggesting additional mechanisms (e.g., TLR9 signaling) .

- Combination Therapy: In MSS mCRC, Pixatimod + nivolumab achieved 12% objective response rate (ORR) and 44% disease control rate (DCR), outperforming historical anti-PD-1 monotherapy data .

Toxicity

- Pixatimod’s primary adverse events (elevated cholesterol, triglycerides, APTT) are manageable and non-dose-limiting up to 100 mg IV . In contrast, PI-88’s anticoagulant activity led to trial discontinuation .

Antiviral Activity

- Pixatimod inhibits SARS-CoV-2 at EC₅₀ = 2.6 µM, with minimal cytotoxicity (LC₅₀ >30× EC₅₀), a feature absent in other heparanase inhibitors .

Q & A

Q. What are the primary mechanisms of action of pixatimod sodium in modulating immune responses, and how do these inform preclinical model selection?

Pixatimod activates Toll-like Receptor 9 (TLR9) in dendritic cells (DCs), leading to natural killer (NK) cell activation and enhanced T-cell infiltration via improved antigen presentation . Preclinical models should prioritize syngeneic or humanized mouse models with intact TLR9 signaling pathways to evaluate immune cell recruitment (e.g., tumor-infiltrating lymphocytes, NK cell activity). Studies in TLR9-knockout models can validate specificity. For example, in MSS mCRC models, pixatimod increased DC activation and reduced IL-6 levels, correlating with improved tumor control .

Q. How should researchers design dose-escalation studies for pixatimod in combination therapies?

Use a 3+3 dose-escalation design with safety endpoints (e.g., dose-limiting toxicities, MTD) and pharmacodynamic (PD) markers (e.g., plasma cytokines, PBMC profiling). In Phase Ib trials, pixatimod (25–50 mg weekly) combined with nivolumab (240 mg biweekly) required monitoring for pulmonary toxicity and cytokine release syndrome. The MTD was determined at 25 mg due to dose-dependent adverse events (e.g., pneumonitis) .

Q. What biomarkers are critical for assessing pixatimod’s immunomodulatory effects in early-phase trials?

Key biomarkers include:

- Peripheral blood : IL-6, IP-10/IL-8 ratio, and PIV (pan-immune inflammation value = neutrophils × platelets × monocytes/lymphocytes) .

- Tumor microenvironment : CD8+ T-cell density, DC infiltration (CD83+), and NK cell activity via flow cytometry .

- Plasma pharmacokinetics : AUC and Cmax to correlate with immune activation .

Q. How can researchers validate pixatimod’s antiviral potential against SARS-CoV-2 in preclinical models?

Use in vitro models (e.g., Vero E6 cells, human bronchial epithelium) to measure spike-ACE2 binding inhibition via ELISA or pseudovirus assays. In vivo, K18-hACE2 transgenic mice infected with SARS-CoV-2 can assess viral load reduction and symptom severity. Pixatimod (1–10 μM) showed dose-dependent inhibition of viral entry by destabilizing spike-ACE2 interactions .

Q. What statistical methods are appropriate for analyzing contradictory efficacy data across tumor cohorts?

For heterogeneous responses (e.g., 12% ORR in MSS mCRC vs. 0% ORR in mPDAC), apply stratified analyses by tumor type and baseline PIV/IL-6 levels. Use Fisher’s exact test for response rates and Cox regression for survival outcomes. Subgroup analyses should account for prior therapies and immune microenvironment differences .

Advanced Research Questions

Q. How can combinatorial therapy with pixatimod and PD-1 inhibitors overcome resistance in immunologically “cold” tumors?

Pixatimod primes the tumor microenvironment by activating DCs and NK cells, enabling T-cell recruitment. In MSS mCRC, this combination increased CD8+ T-cell infiltration by 2.5-fold post-treatment. Experimental designs should include spatial profiling (e.g., multiplex IHC) to map immune cell distribution and single-cell RNA sequencing to identify clonal T-cell expansion .

Q. What experimental strategies address discordance between preclinical and clinical efficacy data?

- Preclinical : Use patient-derived xenografts (PDX) with intact human immune components to mimic clinical heterogeneity.

- Clinical : Perform post-hoc analyses of non-responders using baseline PIV and IL-6 levels. For example, mPDAC non-responders had higher baseline IL-23 and PIV, suggesting immunosuppressive dominance .

- Translational : Validate biomarkers (e.g., IP-10/IL-8 ratio) in independent cohorts to refine patient stratification .

Q. How should researchers optimize pixatimod’s dosing schedule to balance efficacy and toxicity?

Pharmacokinetic/pharmacodynamic (PK/PD) modeling from Phase Ib data shows a Tmax of 2–4 hours and half-life of 8–12 hours. To mitigate toxicity (e.g., pneumonitis), use intermittent dosing (e.g., 25 mg weekly) with trough monitoring of IL-6 and CRP. Adaptive trials with Bayesian frameworks can dynamically adjust dosing based on real-time PD data .

Q. What methodologies resolve contradictions in pixatimod’s role across cancer types?

Comparative transcriptomics of responders vs. non-responders can identify tumor-intrinsic resistance mechanisms. For example, MSS mCRC responders showed upregulated IFN-γ pathways, while mPDAC non-responders had elevated TGF-β signaling. Functional studies (e.g., CRISPR knockdown of TGFBR2) can test causal relationships .

Q. How can researchers leverage pixatimod’s dual antiviral and antitumor properties for multifactorial therapeutic strategies?

Design co-clinical trials in cancer patients with viral comorbidities (e.g., COVID-19, HPV). Preclinical data suggest pixatimod inhibits SARS-CoV-2 entry (IC50 = 2.5 μM) while enhancing antitumor immunity. Use organoid models co-infected with viruses to assess dual efficacy and immune synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.